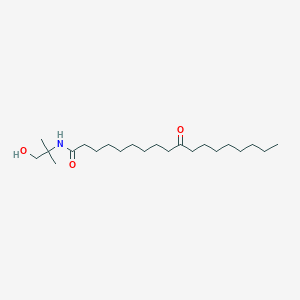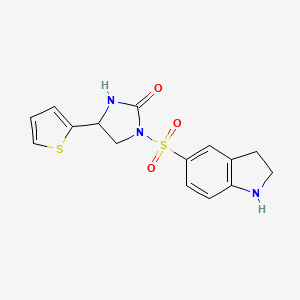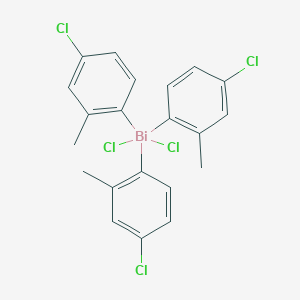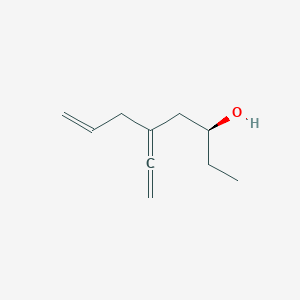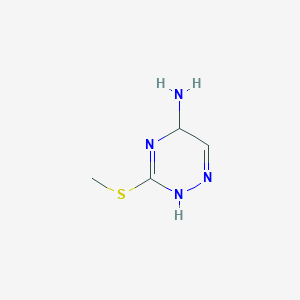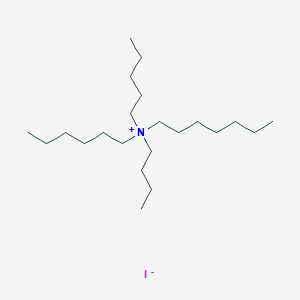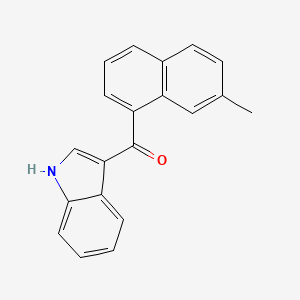![molecular formula C13H17F3N2OS B14210673 Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]- CAS No. 832099-29-3](/img/structure/B14210673.png)
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, is a derivative of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. This compound is characterized by the presence of a pentyloxy group and a trifluoromethyl group attached to the phenyl ring. Thiourea derivatives are known for their diverse biological and chemical applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . For the specific synthesis of Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, the reaction would involve the appropriate substituted aniline and carbon disulfide under controlled conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfinic or sulfonic acids, while reduction yields amines.
Applications De Recherche Scientifique
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of thiourea derivatives involves their interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These compounds can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function . The molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, can be compared with other thiourea derivatives such as:
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its anticancer activity.
1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: Exhibits high gibberellin-like activity.
The uniqueness of Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-, lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiourea derivatives.
Propriétés
Numéro CAS |
832099-29-3 |
|---|---|
Formule moléculaire |
C13H17F3N2OS |
Poids moléculaire |
306.35 g/mol |
Nom IUPAC |
[4-pentoxy-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C13H17F3N2OS/c1-2-3-4-7-19-11-6-5-9(18-12(17)20)8-10(11)13(14,15)16/h5-6,8H,2-4,7H2,1H3,(H3,17,18,20) |
Clé InChI |
VXBBHELLHKSZAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)NC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14210600.png)
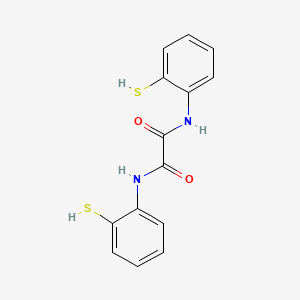
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
